3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C14H17NO2 This compound is known for its unique structure, which includes a cyclohexenone ring substituted with a hydroxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the condensation of 2-hydroxyaniline with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a ketone or quinone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of N-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. Its anticancer properties may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: Known for its antioxidant and anticancer properties.
3-[(4-Hydroxyphenyl)amino]propanoic acid derivatives: Explored for their antimicrobial activities against multidrug-resistant pathogens.
Uniqueness
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique cyclohexenone structure, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2)8-10(7-11(16)9-14)15-12-5-3-4-6-13(12)17/h3-7,15,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHRRULCDUFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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